molecular formula C11H10N4O5 B11525551 2-[(5,7-Dinitroquinolin-8-yl)amino]ethanol

2-[(5,7-Dinitroquinolin-8-yl)amino]ethanol

Cat. No.: B11525551
M. Wt: 278.22 g/mol
InChI Key: UQEAWZPAVCQZQU-UHFFFAOYSA-N
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Description

2-[(5,7-Dinitroquinolin-8-yl)amino]ethanol is a compound that belongs to the quinoline family, which is known for its diverse applications in medicinal and industrial chemistry. This compound features a quinoline core substituted with nitro groups at positions 5 and 7, and an aminoethanol moiety at position 8. The presence of these functional groups imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5,7-Dinitroquinolin-8-yl)amino]ethanol typically involves the nitration of quinoline derivatives followed by amination and subsequent functionalization with ethanolamine. One common synthetic route includes:

    Nitration: The starting material, quinoline, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the 5 and 7 positions.

    Amination: The dinitroquinoline is then subjected to amination using ammonia or an amine source to introduce the amino group at the 8 position.

    Functionalization: Finally, the aminoquinoline is reacted with ethanolamine under controlled conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-[(5,7-Dinitroquinolin-8-yl)amino]ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly employed.

    Substitution: Conditions typically involve the use of bases or acids to facilitate the reaction.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: 5,7-Diaminoquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(5,7-Dinitroquinolin-8-yl)amino]ethanol has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is used in studies related to enzyme inhibition and as a fluorescent probe due to its unique photophysical properties.

    Industry: The compound is used in the production of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism by which 2-[(5,7-Dinitroquinolin-8-yl)amino]ethanol exerts its effects involves its interaction with biological macromolecules. The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death in the case of anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    Quinolin-8-amines: These compounds share the quinoline core but lack the nitro groups, resulting in different chemical and biological properties.

    5,7-Dinitroquinoline: This compound lacks the aminoethanol moiety, which affects its solubility and reactivity.

    8-Aminoquinoline: Similar in structure but without the nitro groups, leading to different applications and reactivity.

Uniqueness

2-[(5,7-Dinitroquinolin-8-yl)amino]ethanol is unique due to the combination of nitro groups and the aminoethanol moiety, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C11H10N4O5

Molecular Weight

278.22 g/mol

IUPAC Name

2-[(5,7-dinitroquinolin-8-yl)amino]ethanol

InChI

InChI=1S/C11H10N4O5/c16-5-4-13-11-9(15(19)20)6-8(14(17)18)7-2-1-3-12-10(7)11/h1-3,6,13,16H,4-5H2

InChI Key

UQEAWZPAVCQZQU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])NCCO)N=C1

Origin of Product

United States

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